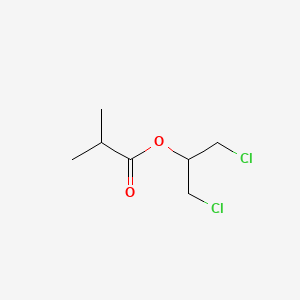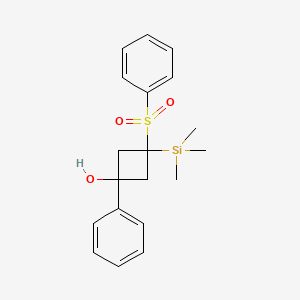
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a propanoic acid backbone with methyl, chloro, and chloromethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 2-methylpropanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for understanding enzyme specificity and kinetics.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of chloro and chloromethyl groups can impart biological activity, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes and food additives.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chloro and chloromethyl groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar in structure but lacks the methyl and chloromethyl groups.
Propanoic acid, 2-methyl-, ethyl ester: Similar but lacks the chloro and chloromethyl groups.
Propanoic acid, 2-methyl-: Lacks the ester and chloro groups.
Uniqueness
The uniqueness of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester lies in its combination of functional groups. The presence of both chloro and chloromethyl groups, along with the ester functionality, provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
88606-66-0 |
|---|---|
Molekularformel |
C7H12Cl2O2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
1,3-dichloropropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)7(10)11-6(3-8)4-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BGLKIYNFGQGMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)




![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)



